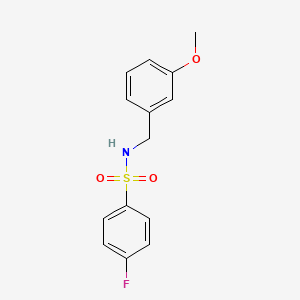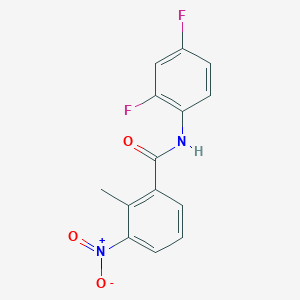![molecular formula C15H22N2O3S B5812514 N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)
N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MP-10 is a small molecule that can be synthesized in the laboratory using a variety of methods.
Mechanism of Action
The exact mechanism of action of N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can lead to cell death. By inhibiting the production of ROS, N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has also been shown to have anti-inflammatory properties. It has been suggested that N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide may be able to reduce inflammation in the brain, which could be beneficial for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a useful tool for scientific research. However, one of the limitations of N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is that its exact mechanism of action is not fully understood. This makes it difficult to determine its potential applications in scientific research.
Future Directions
There are a number of potential future directions for research on N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. One area of research could be to further explore its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Another area of research could be to investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Additionally, research could be conducted to further understand the mechanism of action of N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide and to identify other potential targets for its activity.
Synthesis Methods
N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-methylphenylamine with 2-oxo-2-(1-piperidinyl)ethylmethanesulfonyl chloride. This reaction results in the formation of N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, which can be purified using various chromatography techniques.
Scientific Research Applications
N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-13-8-4-5-9-14(13)17(21(2,19)20)12-15(18)16-10-6-3-7-11-16/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDATNRCLVVXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)

![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)

![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)